2-bromo-6-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
2-Bromo-6-(2,2,2-trifluoroethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C7H5BrF3N . This compound is characterized by the presence of a bromine atom at the 2-position and a trifluoroethyl group at the 6-position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(2,2,2-trifluoroethyl)pyridine typically involves the bromination of 6-(2,2,2-trifluoroethyl)pyridine. One common method includes the use of bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform. The reaction is carried out at room temperature, followed by refluxing to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-6-(2,2,2-trifluoroethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds with potential therapeutic effects.
Medicine: Investigated for its role in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine atom and trifluoroethyl group contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)pyridine
- 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
- 2-Bromo-6-methylpyridine
Uniqueness
2-Bromo-6-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoroethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom provides a reactive site for further functionalization .
Properties
CAS No. |
1393570-50-7 |
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Molecular Formula |
C7H5BrF3N |
Molecular Weight |
240 |
Purity |
95 |
Origin of Product |
United States |
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